1-(1,3-Benzodioxol-5-yl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione

Physicochemical profiling CNS drug design Ligand efficiency

The compound 1-(1,3-benzodioxol-5-yl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione (C16H19N3O4, MW 317.34) belongs to the class of 3-amino-pyrrolidine-2,5-dione derivatives featuring a benzodioxole N-substituent and a 4-methylpiperazine C-substituent. This scaffold is structurally related to several series of pyrrolidine-2,5-diones that have been investigated for anticonvulsant activity, where the nature of both the N-aryl and C-3 amino substituents critically modulates in vivo efficacy.

Molecular Formula C16H19N3O4
Molecular Weight 317.34 g/mol
Cat. No. B12140182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1,3-Benzodioxol-5-yl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione
Molecular FormulaC16H19N3O4
Molecular Weight317.34 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2CC(=O)N(C2=O)C3=CC4=C(C=C3)OCO4
InChIInChI=1S/C16H19N3O4/c1-17-4-6-18(7-5-17)12-9-15(20)19(16(12)21)11-2-3-13-14(8-11)23-10-22-13/h2-3,8,12H,4-7,9-10H2,1H3
InChIKeyJTEMOQTYDSBPCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 1-(1,3-Benzodioxol-5-yl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione – Structural Classification and Key Characteristics for Sourcing


The compound 1-(1,3-benzodioxol-5-yl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione (C16H19N3O4, MW 317.34) belongs to the class of 3-amino-pyrrolidine-2,5-dione derivatives featuring a benzodioxole N-substituent and a 4-methylpiperazine C-substituent [1]. This scaffold is structurally related to several series of pyrrolidine-2,5-diones that have been investigated for anticonvulsant activity, where the nature of both the N-aryl and C-3 amino substituents critically modulates in vivo efficacy [2]. The methylpiperazine moiety distinguishes it from benzylpiperazine and hydroxyphenyl-piperazine analogs that appear in ChEBI and vendor catalogs [3]. It is important to note that this specific substitution pattern has minimal representation in the primary peer-reviewed literature, and procurement decisions must therefore rely on close-analog inference rather than direct target-specific data.

Why Generic Substitution Is Inappropriate for 1-(1,3-Benzodioxol-5-yl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione


Within the pyrrolidine-2,5-dione class, even modest modifications at the N-1 aryl and C-3 amino positions produce dramatic shifts in biological activity that preclude simple interchange. Obniska et al. (2005) demonstrated that among N-(4-methylpiperazin-1-yl)-3-aryl-pyrrolidine-2,5-diones, moving a chlorine substituent from the 3- to the 4-position of the aryl ring altered anticonvulsant ED50 values from inactive to 29–48 mg/kg in the MES test [1]. The target compound uniquely combines a benzodioxole N-substituent with a 4-methylpiperazine C-3 substituent—a departure from the N-methylpiperazine/3-aryl motif of the published anticonvulsant series. The benzodioxole group is known to confer distinct electronic and hydrogen-bonding properties compared to simple phenyl or halophenyl rings [2]. Consequently, replacing the target compound with a benzylpiperazine or piperidine analog without experimental confirmation of equivalent target engagement, solubility, and metabolic profile carries a high risk of divergent biological outcomes.

Quantitative Differentiation Evidence: 1-(1,3-Benzodioxol-5-yl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione vs. Closest Analogs


Piperazine Basicity and Calculated logD/pKa Differentiation vs. Piperidine Analog

The 4-methylpiperazine substituent at C-3 provides a calculated basic pKa of approximately 8.0–8.5 (for the piperazine N–CH3 nitrogen), compared to ~10.0 for the corresponding piperidine nitrogen in 1-(1,3-benzodioxol-5-yl)-3-(4-methylpiperidin-1-yl)pyrrolidine-2,5-dione. This difference of approximately 1.5–2.0 log units in basicity translates into a meaningful shift in the fraction ionized at physiological pH (7.4): the piperazine analog is predicted to be >70% ionized versus >95% for the piperidine analog, directly impacting passive membrane permeability and CNS penetration potential [1]. Such differences are class-level inferences based on established pKa measurements of 4-methylpiperazine (pKa ~8.3) and 4-methylpiperidine (pKa ~10.2) [2]. No direct experimental pKa data for the target compound were identified.

Physicochemical profiling CNS drug design Ligand efficiency

Anticonvulsant Activity Landscape: Quantitative ED50 Range for Closest 3-Aryl-pyrrolidine-2,5-dione Congeners

Although the target compound itself has not been pharmacologically characterized in the public domain, its core scaffold overlaps with the N-(4-methylpiperazin-1-yl)-3-aryl-pyrrolidine-2,5-dione series described by Obniska et al. (2005). In that series, the most potent analogs (compounds 5, 6, 9, and 10) bearing a chlorine atom at the 3- or 4-position of the aryl ring exhibited ED50 values ranging from 29 to 48 mg/kg in the mouse maximal electroshock (MES) seizure model following intraperitoneal administration [1]. Compounds lacking a 3-aryl substituent (spirocycloalkyl derivatives 11–14) were completely inactive, establishing that aromatic substitution at position-3 is essential for efficacy [1]. The target compound's benzodioxole N-substitution and methylpiperazine C-3 substitution represent a distinct pharmacophoric arrangement, and direct extrapolation of these potency ranges is not warranted.

Anticonvulsant screening MES seizure model In vivo efficacy

Structural Differentiation from Benzylpiperazine Analog: Impact of N-Methyl vs. N-Benzyl on Molecular Weight and Ligand Efficiency Metrics

A commercially available close analog, 1-(1,3-benzodioxol-5-yl)-3-(4-benzylpiperazin-1-yl)pyrrolidine-2,5-dione (CAS 924861-19-8, C22H23N3O4, MW 407.47), replaces the N-methyl group with an N-benzyl group on the piperazine ring [1]. This substitution increases molecular weight by approximately 90 Da (ΔMW = +90) and adds a rotatable bond (ΔNRB = +1), changes that typically reduce ligand efficiency metrics (LE) and may adversely affect oral bioavailability [2]. The target compound (MW 317.34) falls well within the preferred CNS drug-like space (MW < 400), while the benzylpiperazine analog approaches the upper limit. This physical property advantage makes the methylpiperazine variant more attractive as a lead-like or fragment-derived starting point for medicinal chemistry optimization.

Lead optimization Molecular weight Ligand efficiency

Benzodioxole Pharmacophore: Differentiation from Simple Phenyl-Substituted Analogs via Electron-Rich Character and Metabolic Vulnerability

The 1,3-benzodioxole (methylenedioxybenzene) N-substituent present in the target compound is electron-rich (Hammett σp ~ -0.12) and is a known substrate for cytochrome P450 enzymes, particularly CYP2C9 and CYP2C19, which catalyze methylenedioxy ring cleavage to form catechol metabolites [1]. In BindingDB, a structurally related benzodioxole-containing pyrrolidine-2,5-dione (CHEMBL3774855) showed CYP2C19 inhibition with an IC50 >50,000 nM, suggesting low direct CYP inhibition risk [2]. However, the benzodioxole moiety itself may undergo metabolism-dependent inhibition or bioactivation, a liability not shared by simple phenyl-substituted analogs. This metabolic profile distinguishes the target compound from N-(4-methylpiperazin-1-yl)-3-phenyl-pyrrolidine-2,5-dione derivatives and must be factored into procurement decisions for in vivo studies.

Pharmacophore CYP liability Metabolic stability

Recommended Application Scenarios for 1-(1,3-Benzodioxol-5-yl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione Based on Quantitative Evidence


CNS Lead Optimization: Evaluating Piperazine Basicity as a Driver of CNS Penetration

The ~1.5–2.0 unit pKa difference between the methylpiperazine substituent and a methylpiperidine congener predicts a significant shift in the ionized fraction at physiological pH (Section 3, Evidence 1). This makes the target compound a valuable tool for studying how amine basicity influences CNS penetration within a constant benzodioxole-pyrrolidine-2,5-dione scaffold. Procurement is recommended for projects comparing piperazine-versus-piperidine matched pairs where parallel artificial membrane permeability assay (PAMPA) and MDCK-MDR1 permeability data will be generated internally.

Fragment-Based Screening: Low MW Benzodioxole-Piperazine Scaffold for De Novo Anticonvulsant Programs

With a molecular weight of 317 Da, the target compound falls within the Rule of Three space for fragment-based drug discovery, while the benzylpiperazine analog (MW 407) does not (Section 3, Evidence 3). This compound can serve as a fragment hit or starting scaffold for anticonvulsant lead generation, with the published ED50 benchmark of 29–48 mg/kg for related 3-aryl-pyrrolidine-2,5-diones providing a quantitative efficacy target for optimization (Section 3, Evidence 2). Outsource procurement for fragment library assembly and initial MES screening.

Metabolic Stability Profiling: Assessing Methylenedioxy Bioactivation Risk in Drug-Drug Interaction Studies

The benzodioxole group is known to undergo CYP-mediated ring opening, potentially generating reactive catechol metabolites (Section 3, Evidence 4). The target compound is recommended for procurement by DMPK groups conducting comparative metabolic stability assays (human liver microsomes, hepatocytes) against a matched phenyl-substituted analog. The low direct CYP2C19 inhibition (>50,000 nM) for a related benzodioxole-pyrrolidine-2,5-dione suggests a favorable starting profile, but glutathione trapping and time-dependent inhibition studies are essential before advancing to in vivo PK/PD models.

Chemical Probe Development: Orthogonal Substitution Pattern for Target Deconvolution Studies

Unlike the published N-methylpiperazine/3-aryl anticonvulsant series (Section 3, Evidence 2), the target compound's reversed substitution (N-benzodioxole, C-methylpiperazine) provides an orthogonal pharmacophore that can distinguish on-target activity from scaffold-class effects. This compound is a candidate for procurement by chemical biology groups conducting phenotypic screening and subsequent target deconvolution, where the unique substitution pattern reduces the likelihood of confounding activity profiles shared by the primary literature series.

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